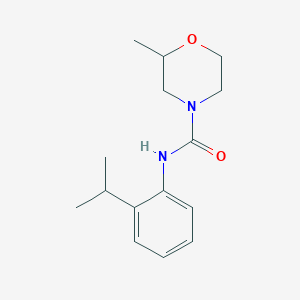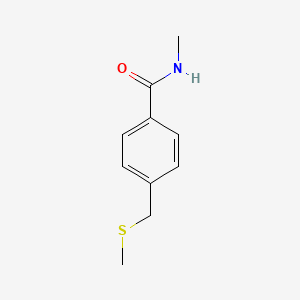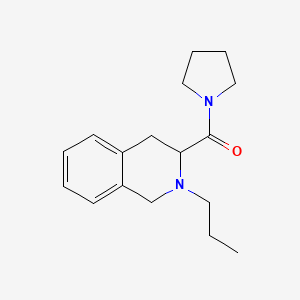
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as PDMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDMP is a small molecule inhibitor of glycosphingolipid biosynthesis, which plays a crucial role in various cellular processes. In
作用机制
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone inhibits the enzyme glucosylceramide synthase, which is responsible for the biosynthesis of glycosphingolipids. By inhibiting this enzyme, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone reduces the levels of glycosphingolipids in cells and alters the composition of cell membranes. This can have significant effects on cell signaling and membrane dynamics, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can inhibit cell proliferation, induce apoptosis, and alter cell morphology. In vivo studies have shown that (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can reduce tumor growth and metastasis in animal models of cancer. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone is its specificity for glycosphingolipid biosynthesis. By selectively inhibiting this pathway, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can alter the composition of cell membranes without affecting other cellular processes. This makes (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone a valuable tool for studying the role of glycosphingolipids in cell signaling and membrane dynamics. However, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. It is a small molecule inhibitor that can be difficult to deliver to cells in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more potent and selective inhibitors of glycosphingolipid biosynthesis. Another area of research is the role of glycosphingolipids in disease, including cancer, inflammation, and neurodegeneration. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has shown promise as a potential therapeutic agent for these diseases, and further research is needed to understand its mechanism of action and potential clinical applications. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone, including its distribution, metabolism, and toxicity in vivo.
合成方法
The synthesis of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone involves a series of chemical reactions that start with the condensation of propiophenone and aniline to form 2-propyl-3,4-dihydro-1H-isoquinolin-3-ol. The resulting compound is then treated with thionyl chloride to form the corresponding chloro compound, which is reacted with pyrrolidine to form (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone. The overall yield of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone is around 20%, and the purity of the compound can be improved by recrystallization.
科学研究应用
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the role of glycosphingolipids in cell signaling and membrane dynamics. Glycosphingolipids are essential components of cell membranes and play a crucial role in various cellular processes, including cell adhesion, migration, and proliferation. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit glycosphingolipid biosynthesis and alter the composition of cell membranes, which can have significant effects on cell signaling and membrane dynamics.
属性
IUPAC Name |
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-9-19-13-15-8-4-3-7-14(15)12-16(19)17(20)18-10-5-6-11-18/h3-4,7-8,16H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMNQHHOBJYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=CC=CC=C2CC1C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

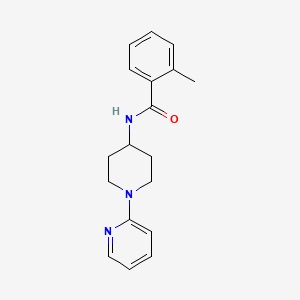
![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)
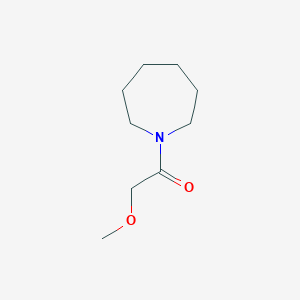

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
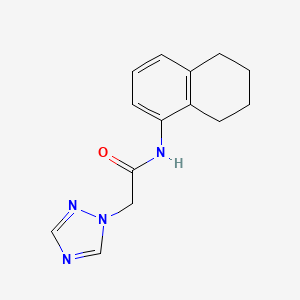


![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
